Product packaging for Benzo[b]thiophen-6-ylmethanol(Cat. No.:CAS No. 6179-28-8)

Benzo[b]thiophen-6-ylmethanol

Cat. No.: B1282835
CAS No.: 6179-28-8
M. Wt: 164.23 g/mol
InChI Key: VLGNAHUPIUNUGG-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-6-ylmethanol (CAS 6179-28-8) is a high-value benzothiophene derivative serving as a versatile building block in medicinal chemistry and organic synthesis. This compound features a methanol functional group at the 6-position of the benzo[b]thiophene scaffold, a privileged structure in drug discovery known for conferring a wide range of pharmacological activities . The benzo[b]thiophene core is a key structural component in several FDA-approved drugs, including Raloxifene (for osteoporosis), Zileuton (for asthma), and Sertaconazole (an antifungal agent), underscoring its significance in developing new therapeutic entities . Recent research demonstrates the direct application of this compound as a critical synthetic intermediate. It is used in the synthesis of complex, sulfur-containing tetracyclic derivatives that act as potent inhibitors of kinases such as DYRK1A, CLK1, and CLK4, which are important targets in cancer, Down syndrome, and Alzheimer's disease research . As a chemical synthon, the alcohol group can be oxidized to the corresponding aldehyde or further functionalized, enabling its incorporation into larger, more complex molecules for structure-activity relationship (SAR) studies . Researchers utilize this compound to develop new agents with potential anti-microbial, anti-cancer, anti-inflammatory, and central nervous system activities . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8OS B1282835 Benzo[b]thiophen-6-ylmethanol CAS No. 6179-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-6-ylmethanol
Source PubChem
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InChI

InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGNAHUPIUNUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308736
Record name Benzo[b]thiophene-6-methanol
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6179-28-8
Record name Benzo[b]thiophene-6-methanol
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Record name Benzo[b]thiophene-6-methanol
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Record name 1-Benzothiophen-6-ylmethanol
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Advanced Synthetic Methodologies for Benzo B Thiophen 6 Ylmethanol and Its Structural Analogues

Regioselective Functionalization Strategies at the Benzo[b]thiophene Core

Achieving regioselectivity, particularly at the C6 position of the benzo[b]thiophene nucleus, is a significant synthetic challenge. The inherent reactivity of the thiophene (B33073) ring often favors substitution at the C2 and C3 positions. researchgate.net Therefore, specialized strategies are required to direct functionalization to the benzene (B151609) portion of the scaffold, specifically to the 6-position, which is a necessary step for the synthesis of Benzo[b]thiophen-6-ylmethanol.

Halogenation and Subsequent Functional Group Introduction at the 6-Position

A primary and effective strategy for functionalizing the 6-position begins with regioselective halogenation. Direct electrophilic bromination of the benzo[b]thiophene core can be achieved at the C6 position using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This reaction proceeds through the generation of a bromonium ion (Br⁺) which then attacks the electron-rich benzene ring. To control the reaction and prevent the formation of multiple brominated products, conditions are typically managed at temperatures between 0–25°C.

Once 6-bromobenzo[b]thiophene (B96252) is synthesized, the bromo group serves as a versatile handle for introducing other functionalities. nih.gov A common pathway to the target alcohol involves converting the bromo-derivative into an aldehyde, specifically benzo[b]thiophene-6-carbaldehyde (B1585829). This intermediate can be synthesized through methods such as a Grignard reaction followed by formylation or directed lithiation at the 6-position and subsequent quenching with an electrophilic formylating agent like dimethylformamide (DMF). The final step is the reduction of the benzo[b]thiophene-6-carbaldehyde to this compound, which can be accomplished using standard reducing agents.

Another approach involves the preparation of 6-halogenobenzo[b]thiophene starting from a substituted benzaldehyde, such as 4-chloro-2-fluorobenzaldehyde, which undergoes condensation with ethyl thioglycolate to form the corresponding ethyl 6-halogenobenzo[b]thiophene-2-carboxylate. Subsequent chemical transformations can then yield the desired 6-hydroxymethyl group.

Palladium-Catalyzed Annulation Reactions for Benzo[b]thiophene Derivatives

Palladium-catalyzed reactions offer powerful and efficient methods for constructing the benzo[b]thiophene skeleton with pre-installed functional groups. These methods often provide access to multi-substituted derivatives that may be difficult to obtain through classical routes. rsc.org

One such approach involves the palladium-catalyzed annulation (cyclization) of thioenols. rsc.org In this one-pot conversion, a simple palladium catalyst, such as PdCl₂ or PdCl₂(cod), is sufficient to transform thioenols into benzo[b]thiophenes without the need for additional redox agents. rsc.org The proposed mechanism suggests that palladium may play a dual role, first in the formation of disulfide intermediates from the thioenol, and subsequently in the catalytic cyclization to form the final product. rsc.org The reaction involves the oxidative addition of the disulfide to palladium, followed by an electrophilic attack of the aryl ring to form a six-membered palladacycle, which then undergoes reductive elimination to yield the benzo[b]thiophene. rsc.org

Another sophisticated method relies on the palladium-catalyzed annulation of precursors prepared through a multi-step sequence. For example, functionalized benzo[b]thiophenes can be deprotonated at the 2-position using n-butyllithium, followed by the addition of an ortho-iodobenzaldehyde derivative. rsc.org The resulting alcohol undergoes oxidation to a ketone, which then serves as the precursor for an intramolecular palladium-catalyzed annulation reaction to form a complex indenothiophene system. rsc.org This strategy highlights the utility of palladium catalysis in constructing fused heterocyclic systems based on the benzo[b]thiophene core.

Catalyst System Substrate Reaction Type Key Conditions Yield Reference
PdCl₂ or PdCl₂(cod)ThioenolsIntramolecular CyclizationDMSO, 120 °C82-85% rsc.org
Pd(OAc)₂2-(Arylthio)aryl ketonesIntramolecular AnnulationHigh TemperatureModerate rsc.org

Electrophilic Substitution and Cyclization Approaches

Building the benzo[b]thiophene ring system through the cyclization of acyclic precursors is a foundational strategy in heterocyclic chemistry. Electrophilic cyclization, in particular, provides a direct route to the benzo[b]thiophene core. nih.gov

The electrophilic cyclization of o-alkynyl thioanisoles is a robust method for synthesizing 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophile. nih.govacs.org The proposed mechanism begins with the nucleophilic attack of the alkyne's carbon-carbon triple bond on the electrophilic sulfur atom of the sulfonium (B1226848) salt. nih.govorganic-chemistry.org This initial step is followed by the intramolecular cyclization, where the aryl ring attacks the resulting intermediate, leading to the formation of the benzo[b]thiophene scaffold and the elimination of dimethyl sulfide (B99878). nih.gov This method is advantageous as it proceeds under mild, ambient temperature conditions and tolerates a wide variety of functional groups. nih.govnih.gov Importantly, starting with an appropriately substituted alkynyl thioanisole, such as one bearing a bromine atom on the aromatic ring, allows for the direct synthesis of 6-bromobenzo[b]thiophene. nih.gov

Acid-catalyzed intramolecular cyclization provides another pathway to the benzo[b]thiophene core. A classic example is the reaction of α-(arylthio)ketones in the presence of a strong acid. google.comgoogle.com For instance, treating α-(3-methoxyphenylthio)-4-methoxyacetophenone with neat polyphosphoric acid at elevated temperatures (85–90°C) results in an intramolecular cyclization and rearrangement. google.com This reaction yields a mixture of regioisomeric products, including the desired 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) along with the 4-methoxy isomer. google.com While this method effectively constructs the core structure, it necessitates subsequent separation of the regioisomers, typically through chromatography or fractional crystallization, to isolate the pure 6-substituted product. The use of sulfonic acids like p-toluenesulfonic acid or methanesulfonic acid as catalysts is also common in these types of cyclizations.

Stereoselective Synthesis of Chiral Benzo[b]thiophene-6-ylmethanol Analogues

The synthesis of specific enantiomers of chiral molecules is a critical aspect of modern medicinal chemistry and materials science. For analogues of this compound where the carbinol carbon becomes a stereocenter (e.g., by substitution), stereoselective synthesis is required to produce a single enantiomer. General strategies for achieving this include the use of a chiral pool, resolution of a racemic mixture, or asymmetric synthesis employing chiral auxiliaries or catalysts. ethz.ch

While direct asymmetric synthesis of this compound is not widely documented, principles from related structures can be applied. For example, the kinetic resolution of racemic 1-(benzo[b]thiophen-2-yl)ethanol has been successfully achieved through enantiomer-selective acylation catalyzed by lipases. researchgate.net This chemoenzymatic approach allows for the separation of enantiomers, yielding optically active alcohols and acetates. researchgate.net This same principle could be applied to a corresponding racemic precursor of a chiral this compound analogue, such as 1-(benzo[b]thiophen-6-yl)ethanol.

Another powerful strategy is asymmetric catalysis, where a chiral catalyst guides the reaction to preferentially form one enantiomer. A common application is the asymmetric reduction of a ketone precursor, such as 6-acetylbenzo[b]thiophene, using a chiral reducing agent or a catalyst system composed of a metal and a chiral ligand. This would directly yield an enantiomerically enriched alcohol. The design and application of chiral silyl (B83357) moieties as auxiliaries also represent a potential route, where a chiral group is temporarily attached to the molecule to direct a stereoselective transformation before being cleaved. uzh.ch

Asymmetric Reduction of Precursor Ketones

The synthesis of enantiomerically pure this compound is most effectively achieved through the asymmetric reduction of its corresponding precursor ketone, 6-acetylbenzo[b]thiophene or benzo[b]thiophene-6-carbaldehyde. This transformation is a cornerstone of asymmetric synthesis, employing chiral catalysts or reagents to stereoselectively deliver a hydride to the carbonyl group.

A prominent method involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. These catalysts, generated in situ from chiral amino alcohols, coordinate with borane (B79455) to form a complex that facilitates the enantioselective reduction of various ketones. google.comnih.gov For aryl ketones, which are structurally analogous to benzo[b]thiophenyl ketones, these reductions can yield secondary alcohols with excellent enantioselectivities, often in the range of 91–98% enantiomeric excess (ee). nih.gov The reaction's stereochemical outcome can be controlled by selecting the appropriate enantiomer of the chiral catalyst. google.com For instance, the reduction of aryl methyl ketones using a catalyst derived from (S)-pyroglutamate affords the corresponding (R)-secondary alcohols. nih.gov

Biocatalysis presents another powerful approach for asymmetric ketone reduction. Enzymes, particularly ketoreductases from microorganisms like Lactobacillus kefiri, can reduce aromatic heterocyclic ketones with high enantioselectivity. dntb.gov.ua These bio-based catalysts offer a green and efficient alternative to traditional chemical reductants. dntb.gov.ua

Furthermore, chiral reducing agents derived from borane, such as (-)-β-chlorodiisopinocampheylborane, are effective for the asymmetric reduction of precursor ketones. This approach has been specifically noted for the synthesis of chiral benzo[b]thiophene derivatives, yielding enantiomerically enriched alcohols. The choice of catalyst and reaction conditions, including temperature, is crucial for maximizing enantioselectivity. nih.gov

Table 1: Representative Catalysts for Asymmetric Ketone Reduction
Catalyst/Reagent ClassExamplePrecursor TypeKey FeaturesReference
OxazaborolidinesCorey-Bakshi-Shibata (CBS) CatalystAryl KetonesCatalytic, high enantioselectivity (up to 98% ee). google.comnih.gov
BiocatalystsKetoreductases (e.g., from Lactobacillus kefiri)Aromatic Heterocyclic KetonesHigh enantioselectivity, environmentally friendly. dntb.gov.ua
Chiral Boranes(-)-β-ChlorodiisopinocampheylboraneBenzo[b]thiophene KetonesStoichiometric chiral reagent, effective for specific substrates.

Enantiomeric Enrichment Techniques

When a racemic or non-enantiopure mixture of this compound is produced, enantiomeric enrichment techniques are employed to isolate or enhance the concentration of one enantiomer. These methods are critical for obtaining compounds with the desired stereochemical purity. epo.org

One of the most common and effective techniques is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can resolve the enantiomers of chiral alcohols. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation. For example, chiral phases like OD-H have been successfully used to separate the enantiomers of related heterocyclic carbinols. dicp.ac.cn

Kinetic resolution is another powerful strategy. This involves reacting the racemic alcohol with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster, leaving the unreacted, slower-reacting enantiomer in enriched form. Enzymatic kinetic resolution, using lipases, is a widely used variant of this technique.

Contemporary Innovations in Benzo[b]thiophene Synthesis

The construction of the benzo[b]thiophene scaffold itself is a subject of intense research, with modern synthetic methods focusing on efficiency, atom economy, and functional group tolerance. Transition metal-catalyzed reactions and nucleophilic substitution strategies are at the forefront of these innovations.

Transition Metal-Catalyzed Coupling Reactions

Rhodium-Catalyzed Three-Component Coupling Reactions

A significant advancement in benzo[b]thiophene synthesis is the development of rhodium-catalyzed three-component reactions. osaka-u.ac.jposaka-u.ac.jp This methodology allows for the construction of the benzo[b]thiophene ring system in a single step from readily available starting materials. osaka-u.ac.jposaka-u.ac.jpresearchgate.net In a notable example, arylboronic acids, alkynes, and elemental sulfur are coupled in the presence of a rhodium catalyst. osaka-u.ac.jposaka-u.ac.jp The reaction proceeds with high regioselectivity through a sequence involving alkyne insertion, C-H activation, and sulfur atom transfer to a metallacycle intermediate. osaka-u.ac.jp This protocol represents a highly efficient route to substituted benzo[b]thiophenes, including C6-substituted derivatives relevant to the synthesis of this compound. osaka-u.ac.jp

Another rhodium-catalyzed approach involves the tandem cyclization-addition of (ortho-alkynyl)phenyl sulfides with isocyanates. oup.comresearchgate.net This reaction proceeds under mild conditions to afford benzo[b]thiophene-3-carboxamides, which can be further functionalized. oup.com

Copper-Catalyzed Cyclization Reactions

Copper catalysis has emerged as a versatile and cost-effective tool for synthesizing benzo[b]thiophenes. rsc.orgrsc.orgsioc-journal.cnbeilstein-journals.org One prominent strategy is the copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones and a sulfur surrogate, such as xanthate. rsc.orgrsc.org This reaction provides a direct route to functionalized benzo[b]thiophenes. rsc.orgrsc.org

Another powerful method involves the intramolecular cyclization of ortho-halogenated precursors. sioc-journal.cnbeilstein-journals.org For instance, Cu(I)-catalyzed intramolecular cyclization of ortho-halogenated phenylthioacetamides can produce 2-amino benzo[b]thiophenes in high yields, often using water as a solvent, which enhances the green credentials of the process. sioc-journal.cn Similarly, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives provides an efficient pathway to the benzo[b]thiophene core. beilstein-journals.org These methods benefit from the ready availability of the precursors and the operational simplicity of the reactions. organic-chemistry.org

Table 2: Modern Transition-Metal Catalyzed Syntheses of the Benzo[b]thiophene Core
MethodCatalystStarting MaterialsKey AdvantageReference
Three-Component CouplingRhodium ComplexArylboronic acid, alkyne, elemental sulfurHigh atom economy and regioselectivity. osaka-u.ac.jposaka-u.ac.jpresearchgate.net
Domino Radical CyclizationCu(OAc)₂2-Iodophenyl ketone, xanthateDirect access to multi-substituted products. rsc.orgrsc.org
Intramolecular CyclizationCu(I) salto-Halogenated phenylthioacetamide or o-FluorophenylacetyleneHigh yields, can be performed in green solvents. sioc-journal.cnbeilstein-journals.org

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are fundamental to both the construction and functionalization of the benzo[b]thiophene ring. A classic and effective method for forming the thiophene ring involves the reaction of an o-halovinylbenzene with a sulfur nucleophile like potassium sulfide, proceeding without a transition-metal catalyst. organic-chemistry.org

For the specific synthesis of 6-substituted benzo[b]thiophenes, a key strategy involves the acid-catalyzed intramolecular cyclization and rearrangement of α-(arylthio)acetophenone derivatives. nih.gov For example, treating α-(3-methoxyphenylthio)-4-methoxyacetophenone with polyphosphoric acid leads to a mixture of regioisomeric benzo[b]thiophenes, including the 6-methoxy derivative, which is a precursor to this compound. beilstein-journals.org

Furthermore, direct functionalization of a pre-formed benzo[b]thiophene ring at the 6-position can be achieved. One powerful, though not strictly substitution-based, method is directed ortho-lithiation, followed by quenching with an electrophile. However, direct nucleophilic aromatic substitution (SNAr) on the benzene ring of benzo[b]thiophene is generally challenging unless activated by strong electron-withdrawing groups. A more common approach involves nucleophilic substitution on a side chain. For instance, the conversion of a 6-bromomethylbenzo[b]thiophene with a nucleophile would install a different functional group at that position. The synthesis of the alcohol itself can be viewed as the reduction of a 6-acyl group, which can be introduced via electrophilic Friedel-Crafts acylation, a reaction that relies on the nucleophilic character of the benzo[b]thiophene ring. nih.gov

Compound Name Reference

Table 3: List of Mentioned Chemical Compounds
Compound Name
This compound
6-Acetylbenzo[b]thiophene
Benzo[b]thiophene-6-carbaldehyde
(S)-Pyroglutamate
(-)-β-Chlorodiisopinocampheylborane
(ortho-Alkynyl)phenyl sulfide
2-Iodophenyl ketone
ortho-Halogenated phenylthioacetamide
2-Fluorophenylacetylene
o-Halovinylbenzene
α-(3-Methoxyphenylthio)-4-methoxyacetophenone
6-Bromomethylbenzo[b]thiophene

Green Chemistry Approaches in Benzo[b]thiophene Synthesis

Recent advancements in organic synthesis have emphasized the adoption of green chemistry principles to minimize environmental impact. For the synthesis of the benzo[b]thiophene scaffold, this includes the use of safer solvents and the development of reaction conditions that reduce energy consumption and waste generation.

The replacement of conventional volatile organic compounds (VOCs) with environmentally benign solvents is a cornerstone of green synthesis. Water and ethanol (B145695) are exemplary green solvents that have been successfully employed in the synthesis of benzo[b]thiophene analogues.

One notable green methodology is the electrophilic cyclization for synthesizing 3-halo-substituted benzo[b]thiophenes. nih.gov This approach utilizes ethanol as the solvent and sodium halides as the source of electrophilic halogens, offering a non-toxic and high-yielding route under mild conditions. nih.govcornell.edu This method is advantageous as it starts from simple compounds and avoids the use of corrosive reagents. nih.gov For instance, the reaction of 2-alkynyl thioanisoles with sodium halides in the presence of copper(II) sulfate (B86663) in ethanol produces the desired 3-halobenzo[b]thiophenes in very high yields. nih.gov

Water has also been utilized as a green solvent for synthesizing benzo[b]thiophene derivatives. A Cu(I)-catalyzed intramolecular cyclization of ortho-halogenated phenylthioacetamides has been developed to form 2-amino benzo[b]thiophenes in water. sioc-journal.cn This method is not only environmentally friendly but also allows for low catalyst loading (as low as 5 mol%), gram-scale synthesis, and catalyst reuse, all of which are key tenets of green chemistry. sioc-journal.cn

Reaction TypeStarting MaterialSolventKey Reagents/CatalystProduct TypeReference
Electrophilic Halocyclization2-Alkynyl thioanisolesEthanolSodium Halides, Copper(II) sulfate3-Halobenzo[b]thiophenes nih.gov
Intramolecular Cyclizationortho-Halogenated phenylthioacetamidesWaterCu(I)2-Amino Benzo[b]thiophenes sioc-journal.cn

Eliminating the need for catalysts, particularly those based on transition metals, and avoiding solvents altogether represent significant strides in green synthesis. These approaches reduce costs, simplify purification by preventing heavy metal contamination, and minimize waste. organic-chemistry.org

A highly efficient, transition-metal-free synthesis of 2-substituted benzo[b]thiophenes has been reported from o-halovinylbenzenes and potassium sulfide. organic-chemistry.org This method proceeds via a direct SNAr-type reaction, cyclization, and dehydrogenation process, tolerating a wide range of functional groups and producing high yields. organic-chemistry.org While it uses a polar aprotic solvent like DMF, its key green feature is the absence of a metal catalyst. organic-chemistry.org

Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes have been developed under metal- and solvent-free conditions. organic-chemistry.org This method provides an economical and green route to various benzo[b]thiophene derivatives in good yields. organic-chemistry.org Similarly, a metal-free method using iodine as a catalyst and oxygen from the air as the oxidant has been developed for the intramolecular C-S bond formation to yield benzo[b]thiophenes. nih.gov

In some cases, reactions can proceed without any catalyst, controlled only by the choice of solvent. An unprecedented catalyst-free reaction of benzo[b]thiophene-2,3-diones with difluoroenoxysilanes has been demonstrated using methanol (B129727) or water as the solvent to achieve a divergent synthesis of different sulfur-containing heterocycles. acs.org

Reaction TypeStarting MaterialsConditionsKey FeaturesProduct TypeReference
SNAr/Cyclizationo-Halovinylbenzenes, K₂STransition-metal-freeAvoids costly and toxic metal catalysts2-Substituted Benzo[b]thiophenes organic-chemistry.org
Cascade ReactionSubstituted thiophenols, AlkynesMetal- and solvent-freeI₂ catalyst, economical and greenBenzothiophene (B83047) derivatives organic-chemistry.org
Radical-Triggered Cyclization(E/Z)-2-(2-(Alkylthio)phenyl)vinyl sulfideMetal-freeI₂ catalyst, O₂ from air as oxidantBenzothiophene derivatives nih.gov
Divergent SynthesisBenzo[b]thiophene-2,3-diones, DifluoroenoxysilanesCatalyst-freeSolvent-controlled (MeOH or H₂O)S-Heterocycles acs.org

Derivatization of the Methanol Moiety for Enhanced Pharmacological or Material Applications

The hydroxymethyl group on the benzo[b]thiophene scaffold, as seen in this compound, is a versatile functional handle for chemical modification. Derivatization at this position can significantly influence the molecule's physical, chemical, and biological properties, leading to compounds with enhanced pharmacological potency or tailored characteristics for materials science.

For pharmacological applications, the methanol group can be modified to interact more effectively with biological targets. One common strategy is the oxidation of the methanol to an aldehyde or a carboxylic acid. This transformation opens up further synthetic pathways, such as the formation of amides or esters. For example, benzo[b]thiophene-2-carboxylic hydrazide, which can be conceptually derived from the corresponding methanol, has been reacted with various aldehydes to produce acylhydrazone derivatives with significant antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.gov The hydroxymethyl group itself can act as a crucial hydrogen bond donor in enzyme inhibition, a valuable feature in drug design.

In another example, the related 3-chloromethylbenzo[b]thiophen has been reacted with N-alkylethanolamines. The resulting amino-alcohols were subsequently converted into nitrogen mustards, which were evaluated for their anti-tumor activity. rsc.org This highlights how the functionalization of a benzylic position can be used to generate potent therapeutic agents.

In materials science, the benzo[b]thiophene core is valued for its conjugated π-system, making it a useful building block for organic electronics. nih.gov Derivatives are explored for use in organic semiconductors and Organic Light-Emitting Diodes (OLEDs). The ability to functionalize the scaffold via the methanol group allows for fine-tuning of electronic properties, solubility, and solid-state packing, which are critical for device performance. For instance, creating larger, more complex structures through the methanol handle can alter the HOMO-LUMO gap and enhance luminescence properties. acs.org

Initial MoietyDerivatization StrategyResulting Functional Group/DerivativeApplicationReference
-CH₂OH (Methanol)Oxidation-CHO (Aldehyde), -COOH (Carboxylic Acid)Intermediate for further synthesis
-COOH (from oxidation)Condensation with hydrazides and aldehydesAcylhydrazonesPharmacological (Antimicrobial) nih.gov
-CH₂Cl (related moiety)Reaction with N-alkylethanolaminesN-alkyl-N-(2-hydroxyethyl)-3-aminomethylbenzo[b]thiophenesPharmacological (Anti-tumor agents) rsc.org
-CH₂OH (Methanol)General functionalizationModified benzo[b]thiophene structuresMaterials Science (OLEDs, Organic Semiconductors) acs.org

Advanced Spectroscopic and Computational Characterization of Benzo B Thiophen 6 Ylmethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the most direct evidence for the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For Benzo[b]thiophen-6-ylmethanol, the spectra would reveal signals corresponding to the aromatic protons and carbons of the bicyclic system, as well as the aliphatic methylene (B1212753) (-CH₂) and hydroxyl (-OH) groups.

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the two methylene protons. The hydroxyl proton often appears as a broad singlet whose position can vary depending on solvent and concentration. The aromatic protons on the benzene (B151609) ring (H4, H5, H7) and the thiophene (B33073) ring (H2, H3) would exhibit characteristic splitting patterns (doublets and singlets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the molecule. The chemical shifts differentiate the carbons of the thiophene ring from those of the benzene ring, the quaternary carbons at the ring fusion, and the aliphatic methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (in ppm) are relative to TMS in a standard deuterated solvent like CDCl₃. Actual values may vary.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~7.40 (d)~124.5
3~7.25 (d)~122.0
3a (C)-~140.0
4~7.85 (d)~123.5
5~7.30 (dd)~121.8
6 (C)-~141.0
7~7.75 (s)~123.0
7a (C)-~139.5
-CH₂-~4.80 (s)~65.0
-OHVariable (broad s)-

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for assembling the molecular puzzle by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show a cross-peak between the protons at C2 and C3, confirming their connectivity within the thiophene ring. Similarly, a correlation between the H4 and H5 protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals. For instance, the signal at ~4.80 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~65.0 ppm, definitively assigning it as the methylene group. Each aromatic proton signal would likewise be correlated to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton, especially around quaternary carbons. Key expected correlations include:

The methylene protons (-CH ₂) showing correlations to the carbons at positions 5, 6, and 7.

The H7 proton showing correlations to the quaternary carbon at 7a and the carbon at position 5.

The H4 proton showing correlations to the quaternary carbon at 3a and the carbon at position 5.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement.

For this compound (C₉H₈OS), the calculated monoisotopic mass is 164.02959 Da. An HRMS analysis would be expected to yield a molecular ion peak [M]⁺• very close to this value, confirming the elemental composition.

The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides structural clues. The molecular ion of this compound is expected to undergo characteristic fragmentation pathways:

[M-H]⁺ (m/z 163): Loss of a hydrogen radical, a common fragmentation for primary alcohols.

[M-OH]⁺ (m/z 147): Loss of a hydroxyl radical, leading to the formation of a stable cation.

[M-CH₂OH]⁺ (m/z 133): Cleavage of the C-C bond between the ring and the methylene group results in the loss of a hydroxymethyl radical, yielding the benzo[b]thiophene cation. This is often a significant peak.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentDescription of Loss
164[C₉H₈OS]⁺•Molecular Ion (M⁺•)
163[C₉H₇OS]⁺Loss of •H
147[C₉H₇S]⁺Loss of •OH
133[C₈H₅S]⁺Loss of •CH₂OH

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Sharp peaks around 3000-3100 cm⁻¹ due to aromatic C-H stretching.

Absorptions in the 2850-2960 cm⁻¹ range from the aliphatic C-H stretching of the methylene group.

Characteristic C=C aromatic ring stretching bands between 1450-1600 cm⁻¹ .

A strong C-O stretching band for the primary alcohol, typically found around 1050 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The benzo[b]thiophene core possesses a conjugated aromatic system that absorbs UV light, promoting electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π) orbitals. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would show absorption maxima (λₘₐₓ) characteristic of these π → π transitions. The presence of the hydroxymethyl group, an auxochrome, may cause a slight shift in the absorption wavelengths compared to the parent benzo[b]thiophene molecule.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data, providing deep insights into molecular geometry and electronic properties.

DFT calculations are used to predict the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons within the molecule.

Molecular Geometry Optimization: Using a standard functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the geometry of this compound can be optimized. These calculations would confirm the planarity of the benzo[b]thiophene ring system and predict the bond lengths, bond angles, and dihedral angles associated with the hydroxymethyl substituent.

Electronic Structure Analysis: DFT provides detailed information about the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The HOMO represents the orbital from which an electron is most easily removed. For benzo[b]thiophene derivatives, the HOMO is typically a π-orbital distributed across both the thiophene and benzene rings, indicating the regions of highest electron density.

The LUMO represents the orbital to which an electron is most easily added. The LUMO is usually a π*-orbital also delocalized over the aromatic system.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's chemical reactivity and its electronic absorption properties, correlating with the λₘₐₓ observed in UV-Vis spectroscopy. nih.gov

By integrating these advanced analytical techniques, a complete and detailed characterization of this compound can be confidently established, providing a solid foundation for further research and application.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. researchgate.netmdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govekb.eg

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For Benzo[b]thiophene derivatives, quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine these energy levels. nih.govnih.gov For instance, studies on other novel Benzo[b]thiophene derivatives have reported energy gaps ranging from 3.22 eV to 3.59 eV, indicating varying levels of molecular stability and reactivity potential. nih.gov

The analysis for this compound would involve computational modeling to visualize the spatial distribution of the HOMO and LUMO. Typically, in conjugated systems like this, these orbitals are delocalized over the π-system of the aromatic rings. The specific energies of HOMO, LUMO, and the resulting energy gap would be calculated and presented in a data table.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

(Note: Specific values require dedicated computational studies.)

These parameters help in predicting the molecule's electronic transitions (e.g., π → π* transitions) and its potential as an electron donor or acceptor in chemical reactions. nih.gov

Vibrational Frequency Assignments and Spectroscopic Property Prediction

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's constituent atoms. nih.gov Theoretical calculations using methods like DFT can predict these vibrational frequencies with a high degree of accuracy. researchgate.net

For this compound, a computational analysis would calculate the harmonic vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For example, one would expect to identify characteristic vibrational modes for the C-H bonds of the aromatic ring, the C-S bond of the thiophene ring, the C-O stretch, and the O-H stretch of the methanol group.

The calculated spectrum is often scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net The assignments for each vibrational mode are typically confirmed by analyzing the Potential Energy Distribution (PED).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm-1)
O-H Stretching Value
Aromatic C-H Stretching Value
CH2 Asymmetric/Symmetric Stretching Value
C=C Aromatic Ring Stretching Value
C-O Stretching Value
C-S Stretching Value

(Note: Specific values require dedicated computational studies.)

This theoretical analysis is invaluable for interpreting experimental FT-IR and Raman spectra and confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would provide critical insights into its conformational flexibility. By simulating the molecule's dynamics, researchers can identify stable conformers and understand the energy barriers between different spatial arrangements, particularly the rotation around the bond connecting the methanol group to the thiophene ring.

Furthermore, MD simulations are instrumental in studying how a ligand like this compound interacts with a biological target, such as a protein or enzyme. nih.gov These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and calculate binding free energies. nih.gov Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are monitored throughout the simulation to assess the stability and compactness of the complex. nih.gov This information is vital in drug discovery for predicting the binding affinity and mechanism of action of a potential therapeutic agent. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed picture of the electronic structure of a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical Lewis structures. researchgate.net

For this compound, NBO analysis would be used to:

Determine Natural Atomic Charges: This reveals the electron distribution across the molecule, identifying electron-rich and electron-deficient sites.

Analyze Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor). These interactions are crucial for understanding the molecule's stability and electronic properties.

Examine Hybridization: It determines the hybridization of atomic orbitals contributing to specific bonds, providing a more nuanced understanding of the bonding within the molecule.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for this compound

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
π(C-C) π*(C-C) Value
LP(S) σ*(C-C) Value
LP(O) σ*(C-H) Value

(Note: LP refers to a lone pair. Specific values and interactions require dedicated computational studies.)

The results from NBO analysis offer deep insights into the intramolecular charge transfer and the delocalization of electron density, which fundamentally influence the molecule's reactivity and spectroscopic behavior. ekb.eg

Advanced Reactivity and Reaction Mechanisms of Benzo B Thiophen 6 Ylmethanol

Oxidation Reactions of the Methanol (B129727) Group and Thiophene (B33073) Ring

Oxidation of Benzo[b]thiophen-6-ylmethanol can be selectively directed towards either the exocyclic methanol group or the endocyclic sulfur atom of the thiophene ring, depending on the choice of oxidant and reaction conditions.

The primary alcohol moiety of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid. The selective oxidation to benzo[b]thiophene-6-carbaldehyde (B1585829) requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of benzylic and heterocyclic alcohols to their corresponding aldehydes. evitachem.comrsc.org The reaction is typically performed heterogeneously in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. rsc.org The mechanism is believed to involve adsorption of the alcohol onto the surface of the MnO₂ particles, followed by a radical process. rsc.org

Further oxidation of the intermediate aldehyde, or direct oxidation of the alcohol, to benzo[b]thiophene-6-carboxylic acid can be accomplished using stronger oxidizing agents. googleapis.comgoogle.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) under acidic conditions are effective for this transformation. diva-portal.org An alternative method involves the oxidation of the corresponding aldehyde with an aqueous hydrogen peroxide solution under basic conditions. In one documented synthesis, a related benzothiophene (B83047) with a hydroxymethyl group was oxidized to the corresponding carboxylic acid using tert-butyl hydroperoxide catalyzed by copper(II) bromide. nih.govprepchem.com

Table 1: Oxidation of the Methanol Group

Product Reagent(s) Typical Conditions Reference(s)
Benzo[b]thiophene-6-carbaldehyde Manganese Dioxide (MnO₂) Dichloromethane, Room Temp evitachem.comrsc.org
Benzo[b]thiophene-6-carboxylic acid Potassium Permanganate (KMnO₄) Basic or Acidic, Heat diva-portal.org
Benzo[b]thiophene-6-carboxylic acid Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to Room Temp google.com

The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, leading to the formation of this compound 1-oxide (a sulfoxide) and subsequently this compound 1,1-dioxide (a sulfone). This oxidation proceeds in a stepwise manner. nih.gov

The conversion to the sulfoxide (B87167) can be achieved using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of thiophenes to sulfoxides is generally favored by electron-donating substituents on the ring system. nih.gov Biooxidation methods have also been explored, where enzymes such as toluene (B28343) dioxygenase (TDO) can convert benzo[b]thiophene into its corresponding sulfoxide. uchile.cl

Oxidation to the sulfone requires stronger conditions or a stoichiometric excess of the oxidant. researchgate.net A mixture of hydrogen peroxide and phosphorus pentoxide (P₂O₅) has been shown to be effective for the clean conversion of benzo[b]thiophenes to their corresponding sulfones. beilstein-journals.org The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide (B99878) to the sulfoxide. nih.gov The formation of the sulfone significantly alters the electronic properties of the ring, making it more electron-deficient and impacting its reactivity in subsequent reactions like cycloadditions. researchgate.net

Table 2: Oxidation of the Thiophene Sulfur Atom

Product Reagent(s) Typical Conditions Reference(s)
This compound 1-oxide m-CPBA (1 equiv.) CH₂Cl₂, 0°C
This compound 1,1-dioxide m-CPBA (>2 equiv.) CH₂Cl₂, Reflux nih.gov
This compound 1,1-dioxide H₂O₂ / P₂O₅ Acetonitrile, Heat beilstein-journals.org

Reduction Reactions

Reduction reactions of this compound can target the hydroxymethyl group or the thiophene ring. The reduction of the hydroxymethyl group to a methyl group, affording 6-methylbenzo[b]thiophene, can be achieved, although it is not a common transformation. For the analogous compound (7-Chlorobenzo[b]thiophen-2-yl)methanol, reduction to convert the methanol group to a methyl group has been noted as a possible reaction.

More drastic reduction conditions, such as the use of Raney Nickel with hydrogen, would likely lead to the complete desulfurization and saturation of the thiophene ring, alongside reduction of the hydroxymethyl group. This type of reaction is characteristic of thiophenes and results in the formation of an alkyl-substituted benzene (B151609) ring.

Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

This activation can be readily achieved. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into the corresponding 6-(chloromethyl)benzo[b]thiophene (B8012911) or 6-(bromomethyl)benzo[b]thiophene. A procedure for an analogous compound, 3-hydroxymethyl-7-methyl-benzo[b]thiophene, involves reaction with SOCl₂ in ether at room temperature to yield the chloromethyl derivative.

Alternatively, reaction with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding tosylate or mesylate esters. researchgate.net These activated intermediates are excellent substrates for SN2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at the 6-position's benzylic carbon.

Table 3: Activation and Substitution of the Hydroxymethyl Group

Intermediate / Product Reagent(s) Reaction Type Reference(s)
6-(Chloromethyl)benzo[b]thiophene Thionyl Chloride (SOCl₂) Activation (Halogenation) ambeed.com
6-(Bromomethyl)benzo[b]thiophene Phosphorus Tribromide (PBr₃) Activation (Halogenation) ---
(Benzo[b]thiophen-6-yl)methyl mesylate Methanesulfonyl Chloride (MsCl) / Et₃N Activation (Sulfonylation) researchgate.net
6-(Azidomethyl)benzo[b]thiophene Sodium Azide (NaN₃) Nucleophilic Substitution ---
(Benzo[b]thiophen-6-yl)methanethiol Sodium Hydrosulfide (NaSH) Nucleophilic Substitution ---

Cycloaddition Reactions Involving the Benzo[b]thiophene Core

The benzo[b]thiophene nucleus can participate in cycloaddition reactions, although its aromaticity makes it less reactive than isolated dienes or alkenes. The reactivity can be enhanced by converting the thiophene sulfur to a sulfoxide or sulfone, which disrupts the aromaticity.

Benzo[b]thiophene S-oxides can act as dienes in [4+2] Diels-Alder reactions with electron-deficient alkynes or alkenes. For example, reaction with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or N-phenylmaleimide leads to the formation of cycloadducts which, after extrusion of sulfur monoxide (SO), yield substituted naphthalene (B1677914) derivatives.

The benzo[b]thiophene S,S-dioxide is generally considered a poor diene but can act as the ene-component (dienophile) in Diels-Alder reactions. researchgate.net Furthermore, the benzo[b]thiophene ring itself can undergo dearomative [4+2] cycloaddition. Asymmetric Diels-Alder reactions of benzo[b]thiophene derivatives with maleimides have been developed under organocatalysis, yielding chiral fused heterocyclic products. acs.org In some cases, the thiophene ring acts as the diene component in reactions with reactive dienophiles. For instance, 2-(1'-cycloalkenyl)benzo[b]thiophenes react with N-phenylmaleimides, where the exocyclic diene system (formed by the cycloalkenyl group and the C2-C3 bond of the thiophene) undergoes cycloaddition to form dibenzothiophene (B1670422) derivatives.

Exploration of Novel Reaction Pathways and Catalytic Transformations

Modern organic synthesis has introduced novel catalytic methods for the functionalization of the benzo[b]thiophene core. Palladium-catalyzed cross-coupling and C-H activation reactions are particularly prominent.

Direct C-H functionalization offers a highly efficient route to modify the benzo[b]thiophene skeleton without prior installation of a functional group. For instance, palladium(II)-catalyzed oxidative C-H arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been reported to occur with high selectivity at the C2-position. Similarly, Pd(II)-catalyzed oxidative olefination (a Heck-type reaction) allows for the introduction of alkenyl groups at the C2-position. These reactions typically proceed through a C-H activation mechanism, forming a palladacycle intermediate, followed by coupling with the partner molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools. Boronic acid or ester derivatives of benzo[b]thiophene, which can be prepared from the corresponding bromo- or iodo-benzo[b]thiophenes, can be coupled with a variety of aryl or vinyl halides. This approach has been used to synthesize 6-aryl-benzo[b]thiophenes. Other novel transformations include rhodium-catalyzed annulation reactions to build more complex polycyclic aromatic systems onto the benzo[b]thiophene framework. acs.org Additionally, visible-light-mediated photocatalytic syntheses have emerged as a mild and efficient method for creating substituted benzo[b]thiophenes via radical annulation processes, avoiding the need for transition metals and high temperatures.

Structure Activity Relationships Sar and Mechanistic Investigations in Biological Systems

Inhibitory Activities and Mechanisms of Action

Derivatives of benzo[b]thiophene have been the focus of extensive research to elucidate their structure-activity relationships (SAR) and mechanisms of action in biological systems. These investigations have revealed that the anticancer effects of these compounds are often mediated through complex interactions with cellular pathways critical for cancer cell survival and proliferation. researchgate.net The nature and position of substituents on the benzo[b]thiophene ring system are critical determinants of their biological activity and specific molecular targets. mdpi.comsci-hub.se

Anticancer Mechanisms

The anticancer potential of benzo[b]thiophene derivatives stems from their ability to interfere with multiple essential cellular processes. Key mechanisms identified include the induction of apoptosis and cell cycle arrest, inhibition of crucial enzymes like topoisomerases and kinases, interaction with tubulin dynamics, and the activation of reactive oxygen species. researchgate.net

A primary mechanism through which benzo[b]thiophene derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and halting the cell division cycle.

One study synthesized benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and found that a specific compound, b19 , significantly inhibited the proliferation and promoted the apoptosis of MDA-MB-231 breast cancer cells. nih.gov The pro-apoptotic activity was linked to the compound's ability to inhibit the RhoA/ROCK signaling pathway, a key regulator of cellular processes that often promotes tumor growth and metastasis. nih.gov

Similarly, research on tetrahydrobenzo[b]thiophene derivatives identified 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) as a potent broad-spectrum antitumor agent. nih.gov Mechanistic studies showed that BU17 induced a dose-dependent arrest of the cell cycle in the G2/M phase in A549 lung cancer cells. nih.gov This cell cycle blockade was accompanied by an increase in the levels of caspases 3 and 9, key executioner and initiator enzymes of the apoptotic cascade, confirming the induction of apoptosis. nih.gov Further research has shown that other thiophene-based compounds can arrest the cell cycle at the S and G2/M phases. researchgate.net For instance, certain benzyloxy derivatives of (2-chloroquinolin-3-yl)(thiophen-2-yl)methanol were found to arrest MCF-7 breast cancer cells at the G2/M phase and trigger apoptosis. sci-hub.se

CompoundCancer Cell LineMechanismKey Findings
Compound b19MDA-MB-231 (Breast Cancer)Apoptosis Induction, RhoA/ROCK Pathway InhibitionSignificantly inhibited proliferation and promoted apoptosis. nih.gov
BU17A549 (Lung Cancer)Cell Cycle Arrest (G2/M), Apoptosis InductionCaused dose-dependent G2/M accumulation and enhanced caspase 3/9 levels. nih.gov
Benzyloxy derivatives of (2-chloroquinolin-3-yl)(thiophen-2-yl)methanolMCF-7 (Breast Cancer)Cell Cycle Arrest (G2/M), Apoptosis InductionEffectively arrested cell cycle and induced apoptosis. sci-hub.se

DNA topoisomerases are vital enzymes that manage the topological states of DNA and are crucial for processes like replication and transcription, making them established targets for cancer chemotherapy. cu.edu.eg Several benzo[b]thiophene derivatives have been identified as potent topoisomerase inhibitors.

In one study, a series of novel benzo[b]thiophenes and benzo nih.govmdpi.comthieno[3,2-b]pyran derivatives were synthesized and evaluated for their anticancer activity. cu.edu.eg Six of these compounds demonstrated significant cytotoxicity across a panel of 60 human tumor cell lines. cu.edu.eg Mechanistic studies revealed that their antiproliferative activity was due to the inhibition of topoisomerase I. Specifically, compounds 3a and 3e showed excellent inhibitory activity against topoisomerase I, with IC₅₀ values of 0.295 µM and 0.219 µM, respectively, comparable to the reference drug camptothecin. cu.edu.eg Further analysis confirmed that these compounds act as topoisomerase I "poisons," stabilizing the enzyme-DNA cleavage complex rather than suppressing the enzyme's catalytic activity. cu.edu.eg

Other research has also highlighted the role of topoisomerase inhibition in the anticancer profile of thiophene (B33073) derivatives. For example, certain thiophene-quinoline analogues were found to effectively inhibit topoisomerase II (Topo II), suggesting that interaction with tumor cell DNA is a likely mechanism of action. researchgate.netsci-hub.se

CompoundTarget EnzymeActivity (IC₅₀)Mechanism
Compound 3aTopoisomerase I0.295 µMTopoisomerase I Poison cu.edu.eg
Compound 3eTopoisomerase I0.219 µMTopoisomerase I Poison cu.edu.eg
Thiophene-quinoline analogueTopoisomerase IIEffective InhibitionInteraction with EGFR-TK enzyme sci-hub.se

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. rsc.org Consequently, kinase inhibitors have become a major class of anticancer drugs. Benzo[b]thiophene derivatives have been developed as potent inhibitors of various protein kinases.

A series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives were designed as inhibitors of DYRK1A, a protein kinase with potential therapeutic applications in cancer. rsc.org The most potent compound, 4k , proved to be a multiple kinase inhibitor, showing strong activity against DYRK1A (IC₅₀ = 35 nM), CLK1 (IC₅₀ = 20 nM), CLK4 (IC₅₀ = 26 nM), and haspin (IC₅₀ = 76 nM). rsc.org Despite this potent multi-kinase inhibitory profile, the compound exhibited only moderate antiproliferative activity against glioblastoma cell lines. rsc.org

Other studies have also implicated tyrosine kinase inhibition as a mechanism for benzo[b]thiophene derivatives. researchgate.net For instance, pyrimidine (B1678525) derivatives incorporating a benzo[b]thiophene moiety via a methylene (B1212753) amino linker, such as 2-(Benzo[b]thiophen-2-ylmethylamino)-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile (3d) , have been investigated as potential inhibitors of tyrosine kinase receptors. mdpi.com

CompoundTarget KinaseInhibitory Activity (IC₅₀)Cell Line (Antiproliferative IC₅₀)
Compound 4kDYRK1A35 nMU87/U373 Glioblastoma (33-46 μM) rsc.org
CLK120 nM
CLK426 nM
Haspin76 nM

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. nih.gov Compounds that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptosis.

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been developed as potent inhibitors of tubulin polymerization. nih.gov These compounds were designed as analogues of combretastatin (B1194345) A-4 (CA-4), a natural product that binds to the colchicine (B1669291) site on tubulin. Structure-activity relationship studies revealed that placing a methoxy (B1213986) group at the C-4, C-6, or C-7 position of the benzo[b]thiophene ring resulted in the best activities. nih.gov These compounds showed good growth inhibition and arrested K562 leukemia cells in the G2-M phase by depolymerizing microtubules. nih.gov

Similarly, the tetrahydrobenzo[b]thiophene derivative BU17 was found to not only induce cell cycle arrest but also to directly target tubulin by blocking its polymerization. nih.gov This dual mechanism of inhibiting both tubulin polymerization and WEE1 kinase contributes to its potent antitumor activity. nih.gov

Compound Class/NameMechanismKey Findings
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivativesTubulin Polymerization InhibitionArrest K562 cells in G2-M phase by microtubule depolymerization. nih.gov
BU17Tubulin Polymerization InhibitionBlocks tubulin polymerization, contributing to its antimitotic effect. nih.gov

Cancer cells often exhibit higher levels of reactive oxygen species (ROS) compared to normal cells due to increased metabolic activity and mitochondrial dysfunction. frontiersin.org While this elevated ROS can promote tumorigenesis, it also presents a vulnerability. Further increasing ROS levels beyond a toxic threshold can trigger cancer cell death. jcancer.org

Benzo[b]thiophenesulphonamide 1,1-dioxide (BTS) derivatives have been identified as strong cytotoxic agents that function by inducing ROS overproduction and subsequent apoptosis in tumor cells. nih.govresearchgate.net A clear correlation exists between the cytotoxic effect of these compounds and their ability to inhibit a tumor-associated NADH oxidase (tNOX), an enzyme located on the plasma membrane. nih.gov For example, the derivative 6-[N-(2-phenylethyl)]benzo[b]thiophenesulphonamide 1,1-dioxide (BTS-2) showed potent cytotoxic activity against a panel of human tumor cell lines and strongly inhibited tNOX activity, particularly under reducing conditions (EC₅₀ ≈ 0.1 nM). nih.gov This suggests that the inhibition of tNOX by BTS derivatives is a key step in the generation of cytotoxic levels of ROS, ultimately leading to apoptosis. nih.gov

Specific Protein Kinase Inhibition (e.g., DYRK1A, CLK1/CLK4, Haspin)

Direct inhibitory activity of Benzo[b]thiophen-6-ylmethanol against protein kinases such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), CDC-like kinase 4 (CLK4), and Haspin has not been extensively reported in publicly available literature. However, this core structure is a critical pharmacophore, and its derivatives have been the subject of significant investigation for their potent kinase inhibitory properties.

Notably, a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which can be synthesized from precursors related to this compound, have demonstrated noteworthy activity. For instance, certain derivatives have shown potent, ATP-competitive inhibition of DYRK1A, CLK1, and CLK4, with additional activity against Haspin kinase. The structural modifications on the this compound backbone are crucial for this inhibitory action.

One of the most active compounds in a studied series, designated as 4k, which is a derivative of the benzo[b]indeno[1,2-d]thiophen-6-one scaffold, exhibited significant inhibition of these kinases. The development of such potent inhibitors highlights the importance of the benzo[b]thiophene moiety as a foundational element in the design of kinase-targeted therapeutics.

Kinase TargetInhibitory Activity of Derivative 4k (IC50)
DYRK1A35-116 nM (for a series of 5-hydroxy compounds including 4k)
CLK120 nM
CLK426 nM
Haspin76 nM

This table presents the inhibitory concentrations (IC50) of a derivative compound, illustrating the potential of the benzo[b]thiophene scaffold.

Antimicrobial and Antifungal Mechanisms

Antiparasitic Activity (e.g., Cytochrome P450 Enzyme Inhibition in Schistosoma mansoni)

There is no specific information available in the reviewed scientific literature regarding the antiparasitic activity of this compound, including its potential to inhibit cytochrome P450 enzymes in Schistosoma mansoni. Broader studies on benzo[b]thiophene derivatives have indicated general antimicrobial and anthelmintic properties, but these have not been specifically linked to this compound.

Anti-inflammatory Properties and Cyclooxygenase/Lipoxygenase Inhibition

Detailed studies on the anti-inflammatory properties of this compound, specifically its mechanism of action through the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways, are not currently available in the public domain.

Neuroprotective and Neuromodulatory Effects

Scientific literature detailing the neuroprotective or neuromodulatory effects of this compound is not available at present.

Correlation of Molecular Structure with Biological Potency and Selectivity

Due to the limited data on the direct biological activity of this compound, a detailed analysis of its structure-activity relationship (SAR) is challenging. However, the research on its derivatives provides valuable insights into how modifications of the core benzo[b]thiophene structure influence biological potency and selectivity.

The key structural features of this compound that are often modified in medicinal chemistry campaigns include the hydroxyl group at the 6-position and the thiophene ring itself. For instance, in the development of the aforementioned kinase inhibitors, the alcohol functionality of a precursor related to this compound is oxidized to a ketone as part of a larger, fused ring system. The nature and position of substituents on the benzo[b]thiophene ring have been shown to be critical for activity and selectivity. For example, the introduction of a methoxy group at the 5-position of the benzo[b]thiophene ring in some indenone derivatives was found to be beneficial for potent DYRK1A inhibition.

These findings underscore that while this compound itself may not be a potent biological agent, its rigid, bicyclic scaffold serves as an excellent starting point for the synthesis of more complex and biologically active molecules. The planarity and electron-rich nature of the benzo[b]thiophene system are thought to contribute to favorable interactions with enzyme and receptor binding sites.

Influence of Substituents at the Benzo[b]thiophene Ring

The type and position of substituents on the benzo[b]thiophene ring significantly modulate the biological activity, potency, and selectivity of its derivatives. SAR studies are pivotal in designing more active and less toxic drugs based on this scaffold. nih.govresearchgate.net

Substitutions at various positions, including C2, C3, C5, and C6, have been explored to optimize therapeutic effects. researchgate.netnih.gov For instance, in the pursuit of potent antiproliferative agents, modifications at the 2-position of a 6-methoxybenzo[b]thiophene (B1315557) scaffold were examined. nih.gov This study found that small substituents, such as fluorine or methyl groups at the para-position of a 2-phenyl ring, only slightly diminished the antiproliferative activity compared to the unsubstituted version. nih.gov Conversely, introducing voluminous methoxy groups on the benzo[b]thiophene ring has been suggested to have a detrimental effect on affinity for certain receptors, such as the 5-HT₁A receptor. mdpi.com

The electronic properties of the substituents are also a key determinant of activity. Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) can be well-tolerated, though there may be a preference for their position on the ring. researchgate.net For example, in one series of compounds, there was a noted preference for an EDG at the 4-position and an EWG at the 5-position of the benzo[b]thiophene ring. researchgate.net In another study on cholinesterase inhibitors, chlorine and methyl substituents on an associated aromatic ring demonstrated the highest inhibitory potencies, suggesting the presence of a small accommodating pocket in the target enzyme. mdpi.com The presence of electronegative groups like cyano (CN) or chloro (Cl) has been linked to high cytotoxic activity in some anticancer derivatives. nih.gov

The table below summarizes the influence of various substituents on the biological activity of benzo[b]thiophene derivatives based on several research findings.

Substituent/Modification Position Observed Effect Target/Activity Reference
Small groups (Fluorine, Methyl)2-Aryl (para)Slightly reduced activityAntiproliferative nih.gov
Methoxy groupsBenzo[b]thiophene ringDetrimental to affinity5-HT₁A Receptor mdpi.com
Electron Donating Group (EDG)4Preferred for activity5-HT Reuptake/5-HT₁A Antagonism researchgate.net
Electron Withdrawing Group (EWG)5Preferred for activity5-HT Reuptake/5-HT₁A Antagonism researchgate.net
Chloro, MethylPhenyl ring of scaffoldHighest inhibitory potencyAcetylcholinesterase (AChE) mdpi.com
Cyano (CN), Chloro (Cl)GeneralHigh cytotoxic activityAnticancer nih.gov
Hydroxamic acidsC5, C6Characterized for SAR to develop optimal inhibitorsHistone Deacetylase (HDAC) researchgate.net

Role of the Methanol (B129727) Moiety in Receptor Binding and Reactivity

The methanol group, or more broadly, a hydroxyl group attached to the benzo[b]thiophene scaffold, plays a significant role in biological activity and chemical reactivity. This functional group can influence receptor binding through hydrogen bond interactions. mdpi.com

In a study of derivatives targeting the 5-HT₁A receptor, alcohol-containing compounds showed better inhibition compared to their carbonyl analogues. nih.gov This enhanced activity may be due to the hydroxyl group's participation in hydrogen bonding, which stabilizes the ligand-receptor complex. mdpi.com Another possibility is the change in molecular geometry when the carbon atom's hybridization shifts from sp² (in the carbonyl) to sp³ (in the alcohol), altering the volume and orientation of the substituent. mdpi.com Similarly, for compounds targeting the 5-HT₇ receptor, alcohol derivatives were found to be the most suitable for interacting with the target. unav.edu The presence of alcohol groups has also been noted to enhance inhibitory activity against pathogens like Staphylococcus aureus and Candida albicans.

From a chemical synthesis perspective, the hydroxymethyl group is a key site for reactivity. It can be oxidized to form the corresponding aldehyde, benzo[b]thiophene-2-carbaldehyde, which is an important intermediate for creating a variety of other molecules. mdpi.com The reactivity of the alcohol group is also highlighted in procedures where it must be protected (e.g., as a silyl (B83357) ether) to prevent unwanted oxidation during other chemical transformations on the benzo[b]thiophene ring, such as chlorination. rsc.org

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics simulations are invaluable tools for understanding how benzo[b]thiophene derivatives interact with their biological targets. semanticscholar.orgnih.gov These studies provide insights into the binding modes and the specific interactions that govern affinity and selectivity, helping to explain SAR data and guide the design of more potent molecules. mdpi.comnih.govbohrium.com

For instance, docking studies of benzo[b]thiophene derivatives with the 5-HT₁A serotonin (B10506) receptor revealed key electrostatic interactions that could explain the observed binding affinity. nih.gov The modeling showed that the benzo[b]thiophene moiety of one ligand engaged in edge-to-face aromatic interactions with a phenylalanine residue (F361) in the receptor. mdpi.comnih.gov

In the development of cholinesterase inhibitors, docking analyses of benzo[b]thiophene-chalcone hybrids helped to elucidate enzyme-inhibitor interactions. mdpi.com These simulations predicted binding affinities and showed conserved binding poses for the ligand scaffold. bohrium.com Similarly, molecular docking of N-alkylated benzo[b]thiophene derivatives as anticancer agents showed that the binding energy scores of the most active compounds were close to that of a known reference inhibitor, Foretinib. nih.gov

Molecular dynamics simulations further enhance these studies by revealing the stability of protein-ligand complexes over time. nih.gov Studies on novel benzo[b]thiophene-2-carbaldehyde derivatives identified stable complexes characterized by minimal fluctuations, sustained hydrogen bonding, and favorable energetic interactions like van der Waals and lipophilic forces. nih.gov

The table below presents findings from various molecular docking studies on benzo[b]thiophene derivatives.

Compound Series Target Key Interactions/Findings Reference
Benzo[b]thiophenyl arylpiperazinyl propan-1-ones5-HT₁A ReceptorEdge-to-face aromatic interactions with F361; H-bond with N385. mdpi.comnih.gov
Benzo[b]thiophene-chalconesAcetylcholinesterase (AChE) / Butyrylcholinesterase (BChE)H-bond with TYR337 (AChE); conserved binding poses. mdpi.combohrium.com
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domain (4JVW)Stable complexes with binding energies of -7.5 to -8.0 kcal/mol; stabilized by Coulombic, van der Waals, and lipophilic interactions. nih.gov
N-alkylated benzo[b]thiophenesc-Met kinaseBinding energy scores close to the reference inhibitor Foretinib. nih.gov
Tetracyclic benzo[b]indeno[1,2-d]thiophen-6-onesDYRK1A KinaseDocking used to understand interactions with the ATP binding site. rsc.org

Investigational Therapies and Drug Discovery Pipelines

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous compounds with a wide array of biological activities. nih.govresearchgate.netresearchgate.net This has led to its investigation in various therapeutic areas, including cancer, infectious diseases, inflammation, and neurological disorders. nih.govresearchgate.netontosight.ai

Several clinically used drugs are based on the benzo[b]thiophene structure. Raloxifene, for example, is a selective estrogen receptor modulator (SERM) used for treating and preventing osteoporosis in postmenopausal women and has also been found to reduce breast cancer risk. researchgate.netrsc.org Other benzo[b]thiophene-based SERMs like Arzoxifene are also used in cancer therapy. rsc.org

The drug discovery pipeline for benzo[b]thiophene derivatives is active and diverse:

Anticancer Agents: Research is ongoing to develop novel anticancer drugs. rsc.org One area of focus is on inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.org A derivative of 6-aminobenzo[b]thiophene 1,1-dioxide, K2071, has been developed as a STAT3 inhibitor with the ability to cross the blood-brain barrier, making it a potential candidate for treating glioblastoma. acs.org

Antidepressants: Derivatives are being developed as potential antidepressants with a rapid onset of action. researchgate.net Compounds showing affinity for both the serotonin transporter (SERT) and the 5-HT₇ receptor are of particular interest. unav.edu

Antimicrobials: There is an active search for new antibiotics based on this scaffold to combat multidrug-resistant bacteria. mdpi.com One research program is focused on discovering compounds effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Inflammatory and Autoimmune Diseases: Modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) based on a tetrahydro-benzothiophene structure have been discovered as potential treatments for these conditions. nih.gov

These examples underscore the versatility and continued importance of the benzo[b]thiophene scaffold in the development of new therapeutic agents. nih.govresearchgate.net

Potential Applications in Medicinal Chemistry and Materials Science

Lead Compound Identification and Optimization in Drug Discovery

The benzo[b]thiophene nucleus is a foundational structure in drug discovery, serving as an excellent starting point for identifying and optimizing lead compounds. researchgate.netnih.gov Its rigid, bicyclic structure provides a stable scaffold that can be chemically modified at various positions to fine-tune its interaction with biological targets. researchgate.net Medicinal chemists utilize this scaffold to explore structure-activity relationships (SAR), systematically altering substituents to enhance potency and selectivity while minimizing toxicity. researchgate.netpeerj.comnih.gov

For instance, research into kinase inhibitors often begins with a core heterocyclic structure like benzo[b]thiophene. rsc.org Studies on derivatives, such as 6H-benzo[b]indeno[1,2-d]thiophen-6-ones, show how modifications to the benzo[b]thiophene ring system can lead to potent and selective inhibitors of specific kinases like DYRK1A. rsc.org The synthesis of these complex molecules often involves precursor alcohols, such as (2-Iodophenyl)(5-methoxy benzo[b]thiophen-2-yl)methanol, highlighting the role of methanol-containing benzothiophenes as key intermediates in building libraries of potential drug candidates. rsc.org This process of derivatization and biological screening is central to discovering new therapeutic agents. rsc.org

Development of Novel Therapeutic Agents for Specific Diseases

The benzo[b]thiophene scaffold is integral to the development of new treatments for a range of diseases. Its derivatives have been investigated for numerous pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govsemanticscholar.org

Key therapeutic areas include:

Antitubercular Activity: Several studies have focused on benzo[b]thiophene derivatives as potent agents against Mycobacterium tuberculosis. peerj.comnih.govut.ac.ir In one study, derivatives of benzo[b]thiophene-2-carboxylic acid were synthesized and tested against the H37Ra strain of the bacterium. nih.govnih.gov Some of these compounds showed significant inhibitory activity, with minimum inhibitory concentrations (MICs) as low as 0.60 µg/mL against dormant M. bovis BCG. nih.gov Molecular docking studies suggest these compounds may act by inhibiting the DprE1 enzyme, a crucial component of the mycobacterial cell wall synthesis machinery. nih.govnih.gov

Kinase Inhibition: Kinases are a critical class of enzymes, and their dysregulation is linked to diseases like cancer and neurological disorders. rsc.orgrsc.org Benzo[b]thiophene derivatives have been developed as potent inhibitors of several kinases, including DYRK1A, CLK1, and PIM kinases. rsc.orgrsc.orgnih.gov For example, a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives demonstrated high potency, with IC₅₀ values as low as 35 nM against DYRK1A. rsc.org The development of these inhibitors often uses alcohol-bearing benzothiophenes as synthetic precursors. rsc.org

Antimicrobial and Anticancer Properties: The benzo[b]thiophene core is found in compounds with broad antimicrobial and cytotoxic activity. semanticscholar.orgbenthamdirect.com Studies on specific derivatives have shown efficacy against fungal strains like Candida albicans and have demonstrated the ability to induce apoptosis in cancer cell lines.

Role as a Pharmacophore in Established Drugs (e.g., Sertaconazole, Zileuton)

A pharmacophore is the essential part of a molecule's structure that is responsible for its pharmacological activity. The benzo[b]thiophene ring system functions as a key pharmacophore in several FDA-approved drugs. researchgate.netnatmedlib.uz Its structural and electronic properties are crucial for binding to their respective biological targets.

Examples of drugs featuring the benzo[b]thiophene pharmacophore:

Sertaconazole: An antifungal medication used to treat skin infections. researchgate.net The molecule contains a (7-chloro-1-benzothiophen-3-yl)methoxy group. nih.gov The benzo[b]thiophene moiety is a critical part of the structure that inhibits the fungal enzyme cytochrome P450 14α-demethylase, which is necessary for the synthesis of ergosterol, a vital component of the fungal cell membrane. rsc.orgnih.gov

Zileuton: A drug used for the treatment of asthma. rsc.orgnih.gov Zileuton's structure contains a benzo[b]thien-2-yl group. nih.gov This pharmacophore is key to its mechanism of action, which involves the inhibition of 5-lipoxygenase, an enzyme that synthesizes leukotrienes, which are inflammatory mediators that cause bronchoconstriction and inflammation in the airways. rsc.orgnih.gov

Drug NameTherapeutic UseRole of Benzo[b]thiophene Pharmacophore
SertaconazoleAntifungalEssential for inhibiting the enzyme cytochrome P450 14α-demethylase, disrupting fungal cell membrane synthesis. rsc.orgnih.gov
ZileutonAnti-asthmaKey for binding to and inhibiting the 5-lipoxygenase enzyme, reducing the production of inflammatory leukotrienes. rsc.orgnih.gov
RaloxifeneOsteoporosis Treatment / Breast Cancer Risk ReductionActs as a selective estrogen receptor modulator (SERM), with the benzothiophene (B83047) core providing the necessary scaffold for receptor interaction. rsc.orgmdpi.com

Advanced Materials Applications

The unique electronic properties of the benzo[b]thiophene core also make it a valuable component in the field of materials science, particularly for organic electronics. numberanalytics.com

Organic Semiconductors

Benzo[b]thiophene derivatives are widely investigated as organic semiconductors (OSCs) for use in organic field-effect transistors (OFETs). bohrium.comacs.org These materials offer advantages such as solution processability and the potential for use in flexible electronics. bohrium.commdpi.com The performance of these materials is highly dependent on their molecular structure and solid-state packing.

Research has shown that derivatives of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT), a larger fused-ring system, are particularly high-performing p-type semiconductors. acs.orgmdpi.com Studies on simpler derivatives also show promise. In one investigation, four new OSCs based on the benzo[b]thiophene moiety were synthesized. bohrium.com A thin film made from a derivative where the benzo[b]thiophene moiety was attached at the 6-position exhibited the highest charge carrier mobility of the group, reaching up to 0.055 cm²/Vs. bohrium.com Another study on 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene reported a carrier mobility of 0.005 cm²/Vs. mdpi.com These findings underscore the importance of the substitution position on the electrical performance of the final device. bohrium.com

Compound TypeFabrication MethodReported Hole Mobility (cm²/Vs)Reference
Single BT moiety (6-position)Solution-Shearingup to 0.055 bohrium.com
C₈-BTBTSpin-Coating1.143 (average) rsc.org
DPh-BTBTVapor-Depositedup to 2.0 acs.org
C₁₂-BTBTUV/Ozone Treatmentup to 2.7 advancedsciencenews.com
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneNot Specified0.005 mdpi.com

Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of benzo[b]thiophene derivatives make them suitable for use in organic light-emitting diodes (OLEDs). numberanalytics.com They can be incorporated into the emissive layer of these devices. For example, researchers have developed emitters for high-efficiency OLEDs using benzothiophene-fused carbazole (B46965) derivatives. nih.gov

In one study, thermally activated delayed fluorescence (TADF) emitters based on a nih.govbenzothieno[3,2-b]benzothiophene-tetraoxide acceptor were synthesized and showed promise for high-efficiency OLEDs. rsc.org Another project developed novel hybrid donors by fusing acridine (B1665455) with benzothiophene, leading to high-performance OLEDs with a maximum external quantum efficiency (EQE) of 25.6%. rsc.org Silver(I)-carbene-metal-amide complexes using benzothiophene-fused ligands have also been used to create solution-processed OLEDs with a record EQE of 16.2% for that class of emitter. nih.gov These results demonstrate the potential of the benzo[b]thiophene scaffold in creating efficient and stable materials for next-generation displays and lighting.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Benzo[b]thiophen-6-ylmethanol, and how are they validated experimentally?

  • Methodology :

  • Reductive Arylation : Use aldehydes (e.g., benzaldehyde) and aryl halides (e.g., 6-iodoquinoline) with nickel catalysts (e.g., NiBr₂(diglyme)) under inert conditions. Reaction progress is monitored via TLC and purified via column chromatography .
  • Functionalization of Benzo[b]thiophene : Introduce hydroxymethyl groups via oxidation-reduction sequences (e.g., NaBH₄ reduction of ketone intermediates). Validate purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and hydroxyl/methylene groups (δ 3.5–5.0 ppm). ¹³C NMR confirms carbonyl or alcohol moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during reductive arylation of aldehydes to synthesize this compound?

  • Methodology :

  • Catalyst Tuning : Use phosphine ligands (e.g., PCy₃) to stabilize nickel catalysts and reduce side reactions like β-hydride elimination .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reactivity. Purity of reagents (≥99%) minimizes competing pathways (e.g., hydrodehalogenation) .
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

  • Methodology :

  • Data Collection : High-resolution X-ray data (≤1.0 Å) are critical for resolving aromatic stacking and hydroxyl group positions .
  • SHELX Refinement : Use SHELXL for small-molecule refinement. For twinned crystals, employ TwinRotMat to model twin domains. Validate via R-factor convergence (R₁ < 5%) .

Q. How can researchers resolve contradictions in substituent effects during functionalization of this compound?

  • Methodology :

  • Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) tracks proton transfer pathways.
  • Computational Modeling : DFT studies (e.g., Gaussian) predict regioselectivity in electrophilic substitutions, reconciling unexpected byproducts (e.g., spirocyclic compounds observed in Mannich reactions) .
  • Experimental Controls : Compare reaction outcomes under varying conditions (e.g., pH, temperature) to isolate steric/electronic effects .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in spectroscopic data for derivatives of this compound?

  • Methodology :

  • Cross-Validation : Combine NMR, IR (e.g., CO stretches at 1680–1720 cm⁻¹), and X-ray data to confirm structural assignments .
  • Reproducibility : Repeat syntheses with standardized protocols to rule out batch-specific impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.